molecular formula C9H9BrFNO2 B1399004 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide CAS No. 1248358-31-7

4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide

Cat. No.: B1399004
CAS No.: 1248358-31-7
M. Wt: 262.08 g/mol
InChI Key: VXAPCMHWLJVURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-bromo-3-fluorobenzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzamide
  • 4-Bromo-3-fluorobenzoic acid
  • 3-Fluoro-4-hydroxybenzamide

Comparison: 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group on the ethyl side chain. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAPCMHWLJVURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.